
Lewis-b tetrasaccharide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lewis-b tetrasaccharide, also known as α-Fuc(1→2)-β-Gal-(1→3)-(α-Fuc-[1→4])-GlcNAc, is a complex carbohydrate that plays a significant role in glycobiology. It is a member of the Lewis blood group antigens, which are widely expressed in the proximal colon. During fetal development, Lewis-b antigens are found throughout the colon, but after birth, they gradually diminish in the distal colon . This tetrasaccharide is involved in various biological processes, including cell-cell adhesion and immune response modulation.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Lewis-b tetrasaccharide typically involves a series of glycosylation reactions. One common approach starts with D-lactose as the base molecule. The synthesis proceeds through regioselective and β-stereospecific reactions to form the desired glycosidic linkages. For example, a Lewis-b hexasaccharide thioglycoside donor can be prepared through a linear approach starting from D-lactose . This donor is then coupled to various acceptors to extend the oligosaccharide structure.
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in automated glycan assembly and enzymatic synthesis have made it possible to produce this tetrasaccharide on a larger scale. These methods involve the use of glycosyltransferases and other enzymes to catalyze the formation of glycosidic bonds under controlled conditions.
化学反応の分析
Types of Reactions: Lewis-b tetrasaccharide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the sugar moieties.
Reduction: Reduction reactions can alter the aldehyde or ketone groups present in the tetrasaccharide.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as periodic acid or sodium periodate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Various alkylating agents or acylating agents are used under mild conditions to introduce new groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can yield alcohols.
科学的研究の応用
Lewis-b tetrasaccharide has numerous applications in scientific research:
Chemistry: It is used as a model compound to study glycosylation reactions and carbohydrate chemistry.
Biology: this compound is involved in cell-cell adhesion studies and immune response research.
Industry: The tetrasaccharide is used in the development of glycan-based therapeutics and diagnostic tools.
作用機序
The mechanism of action of Lewis-b tetrasaccharide involves its interaction with specific proteins and receptors on cell surfaces. It plays a crucial role in cell-cell adhesion by binding to selectins, which are cell adhesion molecules. This interaction facilitates the adhesion of leukocytes to endothelial cells, a critical step in the immune response. Additionally, this compound can modulate immune responses by interacting with various immune cells and influencing their activity.
類似化合物との比較
Lewis-b tetrasaccharide is unique among the Lewis antigens due to its specific glycosidic linkages. Similar compounds include:
Lewis-a tetrasaccharide (α-Fuc(1→4)-β-Gal-(1→3)-GlcNAc): Differing in the position of the fucose linkage.
Lewis-x trisaccharide (α-Fuc(1→3)-β-Gal-(1→4)-GlcNAc): Lacking one of the fucose residues.
Lewis-y tetrasaccharide (α-Fuc(1→2)-β-Gal-(1→4)-(α-Fuc-[1→3])-GlcNAc): Differing in the position of the fucose linkage.
This compound’s unique structure allows it to participate in specific biological interactions that are not possible with other Lewis antigens.
特性
CAS番号 |
80081-06-7 |
|---|---|
分子式 |
C26H45NO19 |
分子量 |
675.6 g/mol |
IUPAC名 |
N-[(2R,3R,4R,5S,6R)-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C26H45NO19/c1-6-12(31)15(34)18(37)24(40-6)44-20-10(5-29)42-23(39)11(27-8(3)30)21(20)45-26-22(17(36)14(33)9(4-28)43-26)46-25-19(38)16(35)13(32)7(2)41-25/h6-7,9-26,28-29,31-39H,4-5H2,1-3H3,(H,27,30)/t6-,7-,9+,10+,11+,12+,13+,14-,15+,16+,17-,18-,19-,20+,21+,22+,23+,24-,25-,26-/m0/s1 |
InChIキー |
OXNGKCPRVRBHPO-XLMUYGLTSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C)O)O)O)NC(=O)C)O)CO)O)O)O |
異性体SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O[C@H]4[C@H]([C@@H]([C@@H]([C@@H](O4)C)O)O)O)NC(=O)C)O)CO)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C)O)O)O)NC(=O)C)O)CO)O)O)O |
同義語 |
Fucα1-2Galβ1-3(Fucα1-4)GlcNAc |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



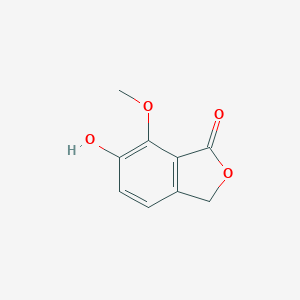
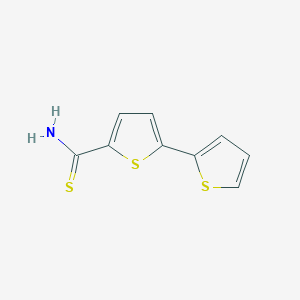


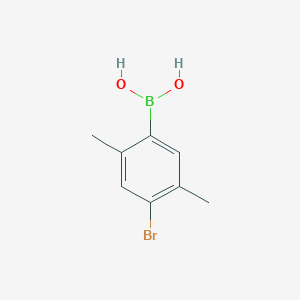
![1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[(2,3,4-trihydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)amino]pyrimidin-2-one](/img/structure/B164605.png)
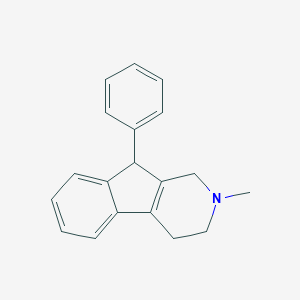
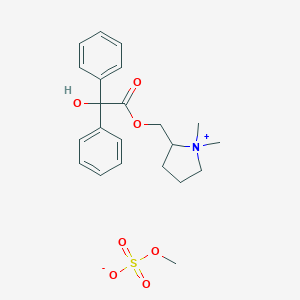



![methyl 2-[(1R,2S,4R,5R,6S,7Z,10Z,13R,14R)-5-acetyloxy-6-hydroxy-7,11-dimethyl-9,16-dioxo-15,17,18-trioxatetracyclo[11.2.2.12,6.01,14]octadeca-7,10-dien-4-yl]prop-2-enoate](/img/structure/B164629.png)

